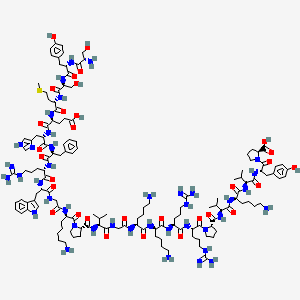
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream)
Übersicht
Beschreibung
“(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream)” is a variant of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This peptide is specific to the sea bream species . The sequences of GnRH I-III found in fish show a high diversity . The molecular formula of this peptide is C₅₃H₇₁N₁₃O₁₃ and it has a molecular weight of 1098.23 .
Molecular Structure Analysis
The sequence of “(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream)” is Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt . This sequence indicates the order and type of amino acids in the peptide. The structure of the peptide is determined by the sequence and the chemical properties of the amino acids.Wissenschaftliche Forschungsanwendungen
Aquaculture Reproduction Management
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream): is an analog of salmon GnRH with a high affinity for GnRH receptors . It’s used in aquaculture to induce ovulation and spawning in fish species. When combined with dopamine antagonists like domperidone or pimozide, it effectively manages the reproductive cycle of sea bream, enhancing yield and sustainability in fish farming.
Molecular Biology Research
In molecular biology, proteolytic enzymes like LHRH analogs are used for various applications, including peptide synthesis and protein digestion during nucleic acid purification . This compound could be utilized in creating specific enzymes for research, aiding in the study of protein functions and interactions.
Biotechnological Applications
The LHRH analogs have potential applications in biotechnology for the production of recombinant proteins. They can be used to stimulate the production of Klenow fragments, which are essential for DNA replication studies and genetic engineering experiments .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H71N13O13/c1-5-55-52(78)43-11-8-18-66(43)53(79)42(26-68)65-48(74)37(19-28(2)3)60-45(71)29(4)58-47(73)38(20-30-12-14-33(69)15-13-30)61-51(77)41(25-67)64-49(75)39(21-31-23-56-35-10-7-6-9-34(31)35)62-50(76)40(22-32-24-54-27-57-32)63-46(72)36-16-17-44(70)59-36/h6-7,9-10,12-15,23-24,27-29,36-43,56,67-69H,5,8,11,16-22,25-26H2,1-4H3,(H,54,57)(H,55,78)(H,58,73)(H,59,70)(H,60,71)(H,61,77)(H,62,76)(H,63,72)(H,64,75)(H,65,74)/t29-,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTZWNQPYNOUHL-NTJDMNBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H71N13O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) | |
CAS RN |
319429-24-8 | |
| Record name | (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2Z)-2-[(E)-3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1495360.png)
